2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates a furan moiety, a cyclopenta[d]pyrimidine core, and an acetamide group, which may confer distinctive chemical properties and biological functionalities. The structural diversity of this compound suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
This compound falls under the category of heterocyclic organic compounds due to the presence of both furan and pyrimidine rings in its structure. It is classified as an acetamide derivative, which is significant in medicinal chemistry for its potential pharmacological properties.
The synthesis of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multi-step synthetic pathways that incorporate various chemical reactions such as condensation, substitution, and cyclization.
Technical Details:
The molecular formula of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide is CHNOS. The structure features:
Molecular Weight: Approximately 438.5 g/mol .
SMILES Notation: CC(=O)N(Cc1cccc(C(=O)N(C(=O)c2ccccc2)c3ccccc3)cc1)C(=O)c4c[n]c5ccccc5c4C(=O)c3ccccc3 .
The compound may undergo various chemical reactions typical for amides and heterocycles:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism of action for 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide is not fully elucidated but may involve:
Molecular docking studies suggest that this compound could effectively bind to target proteins involved in disease mechanisms .
Relevant data include:
The compound has potential applications in:
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8